1,3-Bis(trifluoromethyl)-2,4-dibromobenzene
Overview
Description
1,3-Bis(trifluoromethyl)-2,4-dibromobenzene is an organic compound with the molecular formula C8H2Br2F6. This compound is characterized by the presence of two bromine atoms and two trifluoromethyl groups attached to a benzene ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the chemical reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(trifluoromethyl)-2,4-dibromobenzene can be synthesized through various methods. One common approach involves the bromination of 1,3-bis(trifluoromethyl)benzene. This reaction typically uses brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trifluoromethyl)-2,4-dibromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-2,4-dibromobenzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require high metabolic stability and lipophilicity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-bis(trifluoromethyl)-2,4-dibromobenzene is primarily influenced by its electron-withdrawing trifluoromethyl groups. These groups can stabilize negative charges and influence the reactivity of the benzene ring. The compound can interact with various molecular targets through electrophilic aromatic substitution, where the electron-deficient benzene ring reacts with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,4-Bis(trifluoromethyl)benzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,3,5-Tris(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, further enhancing its electron-withdrawing effects.
Uniqueness
1,3-Bis(trifluoromethyl)-2,4-dibromobenzene is unique due to the combination of bromine and trifluoromethyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
1,3-Bis(trifluoromethyl)-2,4-dibromobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.
- Molecular Formula : C8H2Br2F6
- IUPAC Name : this compound
- Structure : The compound features two bromine atoms and two trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Studies indicate that halogenated compounds can exhibit antimicrobial properties. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and leading to higher antimicrobial efficacy against certain pathogens.
- Cytotoxicity : Research has shown that halogenated benzenes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells .
- Enzyme Inhibition : Compounds similar to this compound have been found to inhibit various enzymes through competitive or non-competitive mechanisms. This inhibition can affect metabolic pathways crucial for cellular function .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several halogenated compounds, including this compound. The compound displayed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The study concluded that the trifluoromethyl groups contribute to the enhanced interaction with bacterial membranes.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound may serve as a potential lead for anticancer drug development .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Membrane Disruption : The lipophilic nature of the trifluoromethyl groups allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species Generation : The compound can induce oxidative stress through ROS production, leading to cellular damage and apoptosis.
- Enzyme Interaction : The bromine atoms may facilitate interactions with specific enzymes or receptors, altering their activity and affecting metabolic pathways.
Research Findings Summary Table
Properties
IUPAC Name |
1,3-dibromo-2,4-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADGXFREZISAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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